Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate
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Overview
Description
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate is an organic compound with a complex structure that includes a benzyloxy group attached to a phenoxy ring, which is further connected to a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate typically involves multiple steps, starting with the preparation of the benzyloxyphenol intermediate. This intermediate is then reacted with appropriate reagents to introduce the methylpropanoate group. Common synthetic routes include:
Esterification: The reaction of benzyloxyphenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The use of a nucleophile to replace a leaving group on the benzyloxyphenol, followed by esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.
Reduction: Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(benzyloxy)phenyl)acetate
- Methyl 4-{2-[4-(benzyloxy)phenoxy]-ethoxy}benzenecarboxylate
Uniqueness
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzyloxy group with a phenoxy and methylpropanoate moiety makes it versatile for various applications and reactions.
Properties
CAS No. |
52890-88-7 |
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Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-phenylmethoxyphenoxy)propanoate |
InChI |
InChI=1S/C18H20O4/c1-18(2,17(19)20-3)22-16-11-9-15(10-12-16)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
QPFXLMNWDINDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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